![molecular formula C13H14O3 B5234646 2-methyl-3-oxo-1-phenylcyclopentanecarboxylic acid](/img/structure/B5234646.png)
2-methyl-3-oxo-1-phenylcyclopentanecarboxylic acid
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Overview
Description
2-Methyl-3-oxo-1-phenylcyclopentanecarboxylic acid is an organic compound with the molecular formula C₁₃H₁₄O₃. It is a cyclopentanecarboxylic acid derivative characterized by the presence of a phenyl group, a methyl group, and a keto group on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-1-phenylcyclopentanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with methyl vinyl ketone in the presence of a base to form the cyclopentane ring. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-1-phenylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-3-oxo-1-phenylcyclopentanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-oxo-1-phenylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The phenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-oxo-1-phenylbutanoic acid
- 2-Methyl-3-oxo-1-phenylhexanoic acid
- 2-Methyl-3-oxo-1-phenylcyclohexanecarboxylic acid
Uniqueness
2-Methyl-3-oxo-1-phenylcyclopentanecarboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its cyclopentane ring provides a rigid framework that can influence its interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-oxo-1-phenylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-9-11(14)7-8-13(9,12(15)16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJNZQBIDOPAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC1(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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